molecular formula C14H11BrClNO2 B4573587 N-(4-bromophenyl)-3-chloro-4-methoxybenzamide

N-(4-bromophenyl)-3-chloro-4-methoxybenzamide

Cat. No.: B4573587
M. Wt: 340.60 g/mol
InChI Key: AMAYTYHAVHMSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-chloro-4-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom, and a methoxy group on the benzamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Scientific Research Applications

N-(4-bromophenyl)-3-chloro-4-methoxybenzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-chloro-4-methoxybenzamide typically involves the condensation of 4-bromoaniline with 3-chloro-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-chloro-4-methoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of iodinated or fluorinated derivatives.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of corresponding amines.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to antiproliferative effects . Molecular docking studies have shown that the compound can fit into the active sites of target proteins, forming stable complexes that disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3-chloro-4-methoxybenzamide is unique due to the presence of both chlorine and methoxy groups on the benzamide moiety, which may contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

N-(4-bromophenyl)-3-chloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-13-7-2-9(8-12(13)16)14(18)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAYTYHAVHMSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.